![molecular formula C5H7ClN2 B7857676 3-(chloromethyl)-5-methyl-1H-pyrazole](/img/structure/B7857676.png)
3-(chloromethyl)-5-methyl-1H-pyrazole
Overview
Description
3-(chloromethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(chloromethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(chloromethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis Methods : A flexible synthesis method for pyrazoles, including 3-(chloromethyl)-5-methyl-1H-pyrazole, has been developed. This involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This method allows for the installation of various groups at the C5 position and has utility in creating ligands with potential for hydrogen bonding (Grotjahn et al., 2002).
Applications in Material Science and Engineering
- Corrosion Inhibition : Synthesized pyrazole derivatives, including 3-(chloromethyl)-5-methyl-1H-pyrazole, have been studied as corrosion inhibitors for steel in hydrochloric acid solutions. These compounds exhibited high anticorrosion activity, with efficiencies over 90%, suggesting potential applications in material protection (Ouali et al., 2013).
Applications in Medicinal Chemistry and Pharmacology
- Antidiabetic Properties : A study on benzimidazole-pyrazoline hybrid molecules, incorporating 3-(chloromethyl)-5-methyl-1H-pyrazole, demonstrated significant α-glucosidase inhibition activity. This suggests potential applications in the treatment of diabetes (Ibraheem et al., 2020).
Catalysis and Polymer Science
- Catalytic Applications : Pyrazole compounds have been utilized as catalysts in ethylene polymerization reactions. Specifically, metal complexes with pyrazole-derived ligands have shown to influence product distribution in oligomerization reactions, highlighting their potential in polymer science (Nyamato et al., 2014).
properties
IUPAC Name |
3-(chloromethyl)-5-methyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUREDQLSLAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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